Spiro[3.4]octane-5-sulfonamide
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Overview
Description
Spiro[34]octane-5-sulfonamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common approach is the annulation of cyclopentane and a four-membered ring . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for spiro[3.4]octane-5-sulfonamide are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Spiro[3.4]octane-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of spiro[3.4]octane-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentane: A smaller spirocyclic compound with a highly strained structure.
Spiroindole: A spirocyclic compound with an indole ring, often used in drug design
Uniqueness
Spiro[3.4]octane-5-sulfonamide is unique due to its specific ring size and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
spiro[3.4]octane-8-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11) |
InChI Key |
XIUUOTNBZHADGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S(=O)(=O)N |
Origin of Product |
United States |
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